1-Amino-1,3-diazinan-2-one
Description
1-Amino-1,3-diazinan-2-one is a six-membered heterocyclic compound featuring a diazine core (two nitrogen atoms in the ring) with an amino (-NH₂) substituent at position 1 and a ketone group (=O) at position 2. Additionally, analogs like 1-[4-(aminomethyl)phenyl]-1,3-diazinan-2-one are cataloged as bioactive building blocks in drug discovery pipelines .
Properties
IUPAC Name |
1-amino-1,3-diazinan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3O/c5-7-3-1-2-6-4(7)8/h1-3,5H2,(H,6,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSXUSHBMJIFEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)N(C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
45529-53-1 | |
| Record name | 1-amino-1,3-diazinan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-1,3-diazinan-2-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,3-diaminopropane with urea under acidic conditions can yield this compound. The reaction typically requires heating and a suitable solvent to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-1,3-diazinan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1-Amino-1,3-diazinan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-amino-1,3-diazinan-2-one exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s ring structure allows it to interact with enzymes and receptors, potentially modulating their activity.
Comparison with Similar Compounds
1,3-Dimethyl-1,3-diazinan-2-one (DMPU)
- Structure: Methyl groups at positions 1 and 3 replace the amino substituent.
- Properties : Acts as a polar aprotic solvent with high thermal stability and low toxicity. Studied for its density (1.07–1.12 g/cm³), viscosity (1.7–2.1 mPa·s), and solvatochromic parameters in water mixtures .
- Applications : Green solvent in organic synthesis and industrial processes .
1-[4-(Aminomethyl)phenyl]-1,3-diazinan-2-one
1-Amino-1,1-bisphosphonates
- Structure: Replaces the diazinanone ring with a bisphosphonate group (-PO₃H₂) adjacent to the amino group.
- Properties : Strong chelators of calcium ions; low toxicity and high affinity for bone tissue .
- Applications : Radiopharmaceuticals for bone metastasis imaging (e.g., with ⁹⁹ᵐTc or ¹⁸⁸Re) and osteoporosis treatment .
Functional Analogs
4,6-Disubstituted-1,3-oxazinan-2-one
1-Amino-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one
- Structure : Bicyclic system with a fused benzene ring.
- Applications : Neurological drug candidate (e.g., for Alzheimer’s disease) .
Application-Based Analogs
1,3-Diazetidin-2-one Derivatives
- Structure: Four-membered ring (diazetidinone) vs. six-membered diazinanone.
- Properties: Higher ring strain in diazetidinones increases reactivity but reduces stability.
- Applications : Anticancer and antimicrobial agents; studied via molecular docking and ADME profiling .
Data Table: Key Comparative Features
Biological Activity
1-Amino-1,3-diazinan-2-one is a compound of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its diazinane ring structure with an amino group attached. This configuration allows for unique chemical reactivity and interaction with biological targets. The presence of the amino group facilitates hydrogen bonding, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound can act as a nucleophile due to the amino group, allowing it to participate in biochemical reactions. It can also form hydrogen bonds with proteins and nucleic acids, influencing their structure and function.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : The compound has been investigated for its potential to inhibit the growth of various microorganisms. Preliminary studies suggest that it may possess antibacterial and antifungal properties.
- Anticancer Activity : There is emerging evidence that derivatives of this compound may exhibit anticancer effects. Research is ongoing to explore its efficacy against different cancer cell lines.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
Table 1: Summary of Research Findings on Biological Activity
Applications in Medicine and Industry
Due to its diverse biological activities, this compound has potential applications in:
- Pharmaceutical Development : Its unique structure may lead to the development of new therapeutic agents targeting infectious diseases and cancer.
- Chemical Synthesis : The compound serves as a valuable intermediate in synthesizing more complex organic molecules and heterocycles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
